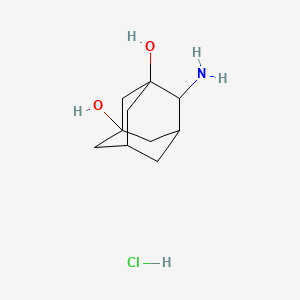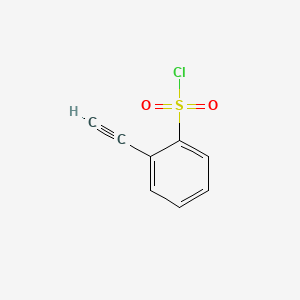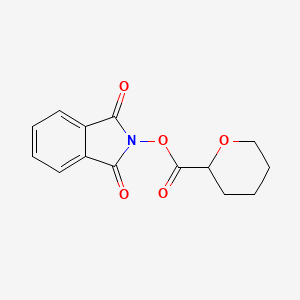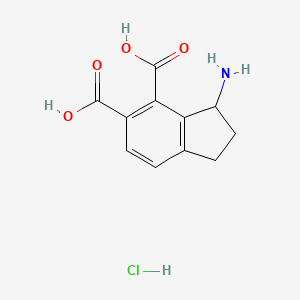
4-aminoadamantane-1,3-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminoadamantane-1,3-diol hydrochloride, also known as 4-AADH, is an organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 255.7 g/mol and a melting point of 155-157 °C. 4-AADH has a wide range of applications in medicinal and biochemical research, including drug discovery, biochemical synthesis, and drug metabolism. 4-AADH is also used in the synthesis of various other compounds and drugs.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-aminoadamantane-1,3-diol hydrochloride involves the conversion of 1-adamantanone to 4-aminoadamantane-1,3-diol, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Starting Materials
1-adamantanone, ammonia, sodium borohydride, hydrochloric acid, wate
Reaction
1. Reduction of 1-adamantanone with sodium borohydride in ammonia to form 4-aminoadamantane, 2. Oxidation of 4-aminoadamantane with hydrogen peroxide in water to form 4-aminoadamantane-1,3-diol, 3. Addition of hydrochloric acid to 4-aminoadamantane-1,3-diol to form the hydrochloride salt
Scientific Research Applications
4-aminoadamantane-1,3-diol hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including antimalarial drugs, antibiotics, and anti-cancer drugs. It has also been used in the synthesis of various other compounds, such as piperidine derivatives and adamantane derivatives. Additionally, 4-aminoadamantane-1,3-diol hydrochloride has been used in the synthesis of various peptides, such as peptide hormones and other peptide drugs.
Mechanism Of Action
4-aminoadamantane-1,3-diol hydrochloride is believed to act as a proton donor in biochemical reactions, particularly in the synthesis of peptides and proteins. It is believed to act as a catalyst in the synthesis of peptides, allowing for the formation of peptide bonds. Additionally, 4-aminoadamantane-1,3-diol hydrochloride is believed to act as a hydrogen bond donor, allowing for the formation of hydrogen bonds between amino acids.
Biochemical And Physiological Effects
4-aminoadamantane-1,3-diol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the synthesis of proteins, such as DNA polymerase and reverse transcriptase. Additionally, 4-aminoadamantane-1,3-diol hydrochloride has been shown to increase the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Furthermore, 4-aminoadamantane-1,3-diol hydrochloride has been shown to increase the activity of certain enzymes involved in the metabolism of carbohydrates, such as hexokinase and glucokinase.
Advantages And Limitations For Lab Experiments
4-aminoadamantane-1,3-diol hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it accessible to a wide range of researchers. Additionally, 4-aminoadamantane-1,3-diol hydrochloride is relatively stable and has a long shelf life, making it ideal for long-term storage. However, 4-aminoadamantane-1,3-diol hydrochloride can be toxic if ingested, and it can be irritating to the skin, eyes, and mucous membranes. Additionally, 4-aminoadamantane-1,3-diol hydrochloride can be difficult to work with due to its hygroscopic properties.
Future Directions
There are a variety of potential future directions for research on 4-aminoadamantane-1,3-diol hydrochloride. One potential direction is the development of new methods for synthesizing 4-aminoadamantane-1,3-diol hydrochloride and other related compounds. Additionally, research could be conducted on the biochemical and physiological effects of 4-aminoadamantane-1,3-diol hydrochloride, such as its effects on enzymes involved in drug metabolism and protein synthesis. Furthermore, research could be conducted on the potential applications of 4-aminoadamantane-1,3-diol hydrochloride in drug discovery and drug development. Finally, research could be conducted on the potential toxicity of 4-aminoadamantane-1,3-diol hydrochloride and other related compounds.
properties
IUPAC Name |
4-aminoadamantane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c11-8-7-1-6-2-9(12,4-7)5-10(8,13)3-6;/h6-8,12-13H,1-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXWXXMBSIJQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1C(C(C2)(C3)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoadamantane-1,3-diol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)

![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)

![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)
![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)


amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)
